Messagenin
Overview
Description
Messagenin, also known as 2,3β,28-dihydroxy-20-oxo-29-norlupane, is a triterpenoid compound derived from natural sources. It is known for its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes multiple hydroxyl groups and a norlupane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
Messagenin can be synthesized through the oxidation of betulin using ozone. The process involves the following steps:
Oxidation of Betulin: Betulin is oxidized by ozone to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Messagenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield trihydroxy derivatives.
Substitution: This compound can undergo cyanoethylation to form cyanoethoxy derivatives.
Common Reagents and Conditions
Oxidation: Ozone is used as the oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is used for reduction.
Cyanoethylation: Acrylonitrile is used for cyanoethylation reactions.
Major Products Formed
Trihydroxy-29-norlupane: Formed through reduction.
Cyanoethoxy Derivatives: Formed through cyanoethylation.
Scientific Research Applications
Messagenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various triterpenoid derivatives.
Biology: Studied for its biological activities, including anticancer and antibacterial properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of messagenin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and norlupane skeleton play a crucial role in its biological activities. Specific molecular targets and pathways are still under investigation, but this compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Messagenin is unique due to its specific structure and biological activities. Similar compounds include:
Betulin: The precursor for this compound synthesis.
Betulinic Acid: Another triterpenoid with similar biological activities.
Lupeol: A triterpenoid with a similar skeleton but different functional groups.
This compound stands out due to its specific hydroxyl groups and norlupane skeleton, which contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18(31)19-9-14-29(17-30)16-15-27(5)20(24(19)29)7-8-22-26(4)12-11-23(32)25(2,3)21(26)10-13-28(22,27)6/h19-24,30,32H,7-17H2,1-6H3/t19-,20+,21-,22+,23-,24+,26-,27+,28+,29+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSALBDFYJLSIOZ-UGWIBKDRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672993 | |
Record name | 1-[(3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-Hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethylicosahydro-1H-cyclopenta[a]chrysen-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18211-63-7 | |
Record name | (3β)-3,28-Dihydroxy-30-norlupan-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18211-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-Hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethylicosahydro-1H-cyclopenta[a]chrysen-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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